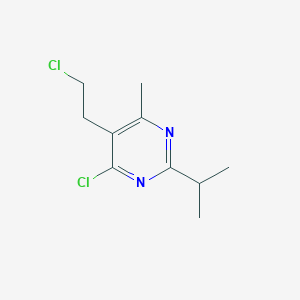
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a suitable pyrimidine precursor, followed by the introduction of the chloro-ethyl, isopropyl, and methyl groups through subsequent reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5-(2-chloroethyl)-2-ethyl-6-methylpyrimidine: Similar in structure but with an ethyl group instead of an isopropyl group.
4-Chloro-5-(2-chloroethyl)-2-methyl-6-methylpyrimidine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness
4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity, stability, and potential applications. The presence of both chloro and isopropyl groups can enhance its chemical versatility and make it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C10H14Cl2N2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
4-chloro-5-(2-chloroethyl)-6-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H14Cl2N2/c1-6(2)10-13-7(3)8(4-5-11)9(12)14-10/h6H,4-5H2,1-3H3 |
Clé InChI |
GBVJHNVRVYWWSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C(C)C)Cl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


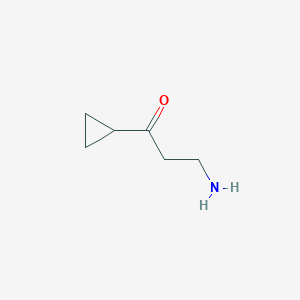
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

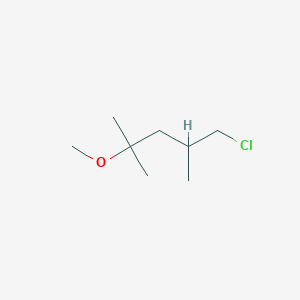

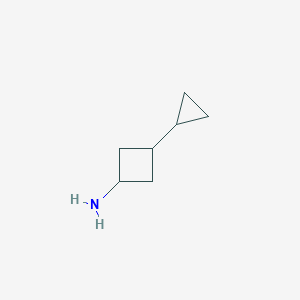
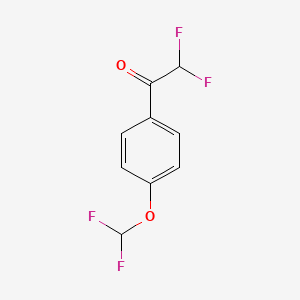
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
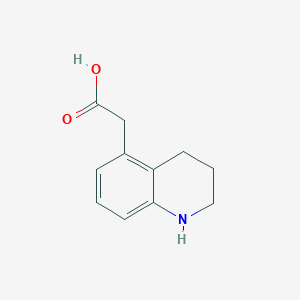
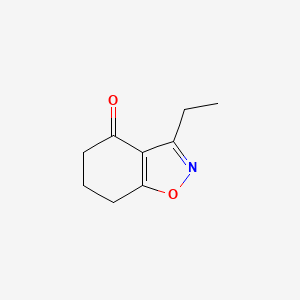
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
